N,N-dimethylacetamide benzene
Description
N,N-Dimethylacetamide (CH₃CON(CH₃)₂) is a high-polarity aprotic solvent with a slight ammonia odor. It is colorless, flammable, and exhibits exceptional thermal stability (decomposition temperature > 300°C) . Its miscibility spans water, alcohols, ethers, esters, benzene, chloroform, and aromatic hydrocarbons, making it versatile in organic synthesis, polymer processing, and catalysis .
Properties
CAS No. |
90058-65-4 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
benzene;N,N-dimethylacetamide |
InChI |
InChI=1S/C6H6.C4H9NO/c1-2-4-6-5-3-1;1-4(6)5(2)3/h1-6H;1-3H3 |
InChI Key |
SPKHAYONJIUFJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C.C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular formula: C₄H₉NO
- Boiling point : ~165°C (inferred from vapor-liquid equilibrium studies at atmospheric pressure) .
- Applications :
Toxicity: N,N-Dimethylacetamide is hepatotoxic and neurotoxic, with percutaneous absorption noted as a significant exposure route in industrial settings .
Comparison with Similar Compounds
N,N-Dimethylformamide (DMF)
Structural Differences :
- DMF (HCON(CH₃)₂) has a formyl group, whereas N,N-dimethylacetamide has an acetyl group.
Research Findings :
N,N-Diethylacetamide
Structural Differences :
- Ethyl groups replace methyl groups in N,N-diethylacetamide (CH₃CON(C₂H₅)₂).
Key Insight :
N,N-Diethylacetamide’s larger alkyl groups reduce polarity and increase hydrophobicity, limiting its utility in aqueous systems .
Benzene
Functional Contrast :
- Benzene (C₆H₆) is a nonpolar aromatic hydrocarbon, whereas N,N-dimethylacetamide is polar and aprotic.
Vapor-Liquid Equilibrium (VLE) Data :
N,N-Dimethylacetamide effectively separates benzene-cyclohexane azeotropes via extractive distillation, achieving >99% purity in industrial simulations .
| System | Relative Volatility (α) | Separation Efficiency |
|---|---|---|
| Benzene + DMAC | 2.1–3.5 | High |
| Cyclohexane + DMAC | 1.2–1.8 | Moderate |
Other Solvents
- Formamide : Polar and protic, but less stable than N,N-dimethylacetamide. Used in RNA gel electrophoresis but avoided in metal-catalyzed reactions due to proton activity .
- Acetonitrile : Lower boiling point (~82°C) and higher toxicity limit its use in high-temperature reactions .
Critical Research Findings
Synthetic Utility: N,N-Dimethylacetamide enables one-pot synthesis of polysubstituted benzene derivatives via metal-free reactions with enaminones . Outperforms DMF in Mn-catalyzed C–H functionalization due to superior ligand stabilization .
Environmental Impact :
- N,N-Dimethylacetamide is persistent in wastewater; advanced oxidation processes (e.g., Cu₂O/H₂O₂) degrade it with >90% efficiency .
Thermodynamic Behavior: Mixing enthalpy (hᴇ) with ethanol is lower than with benzene, indicating stronger solvent-solute interactions .
Q & A
How does DMAC's solvent polarity influence its performance in separating benzene/cyclohexane mixtures via extractive distillation?
Basic Research Focus
DMAC is widely used in extractive distillation due to its high polarity and selectivity for aromatic compounds like benzene. To evaluate its efficacy, researchers should:
- Design vapor-liquid equilibrium (VLE) experiments using a recirculating still (e.g., a PH-I-type VLE kettle) to measure phase behavior at atmospheric pressure .
- Compare selectivity coefficients (α) for benzene/cyclohexane systems with DMAC against other solvents (e.g., N-methylpyrrolidone). Higher α values indicate better separation efficiency.
- Validate data consistency using thermodynamic models (e.g., NRTL, Wilson equations) to ensure experimental reliability .
Advanced Research Focus
Conflicting data on DMAC’s performance may arise from impurities or experimental conditions. To resolve this:
- Analyze solvent purity via gas chromatography (GC) to rule out contamination from degradation products (e.g., dimethylamine) .
- Replicate experiments under inert atmospheres to prevent oxidation, which alters DMAC’s polarity .
- Incorporate enthalpy of mixing data (e.g., from Modified UNIFAC models) to refine process simulations for industrial scaling .
What experimental methods are recommended for studying DMAC's metabolic pathways in mammalian systems?
Basic Research Focus
DMAC’s metabolic byproducts (e.g., methylacetamide) can confound toxicity studies. Recommended steps:
- Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect urinary metabolites like N-methylacetamide and N-acetyl-S-(N-methylcarbamoyl)cysteine .
- Avoid GC-based methods , as thermal degradation during analysis can distort metabolite profiles .
Advanced Research Focus
Discrepancies in metabolite quantification across studies may stem from interspecies variability. To address this:
- Compare metabolic rates between human hepatocyte cultures and rodent models using isotopically labeled DMAC (e.g., deuterated analogs).
- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo exposure thresholds .
How does DMAC enhance the synthesis of fluorinated poly(arylene ether sulfide)s compared to other solvents?
Basic Research Focus
DMAC’s high polarity and aprotic nature make it ideal for polycondensation reactions:
- Optimize monomer solubility by testing DMAC against alternatives (e.g., DMF, DMSO) to achieve homogeneous reaction mixtures .
- Monitor reaction kinetics via in situ Fourier-transform infrared (FTIR) spectroscopy to track ether bond formation .
Advanced Research Focus
Contradictory reports on polymer molecular weights may relate to solvent purity or side reactions:
- Characterize solvent moisture content via Karl Fischer titration; trace water can hydrolyze intermediates.
- Use DMAC/dimethylbenzene co-solvent systems to reduce silica nanoparticle aggregation in hybrid films, improving thermal stability (TGA ~10% weight loss at 500°C) .
What methodologies are critical for ensuring DMAC's safe handling in catalytic hydrogenation studies?
Basic Research Focus
DMAC’s low volatility reduces inhalation risks but requires strict protocols:
- Use closed-system reactors (e.g., Schlenk lines) to minimize exposure during hydrogenation of benzene to cyclohexene .
- Monitor for dimethylamine off-gassing using real-time FTIR during high-temperature reactions .
Advanced Research Focus
Unexpected catalyst deactivation in DMAC-based systems may arise from solvent-metal interactions:
- Conduct X-ray photoelectron spectroscopy (XPS) to identify DMAC adsorption on Rh or Ru catalysts during carbonylation .
- Compare turnover frequencies (TOF) in DMAC vs. DMF to assess solvent effects on metal center reactivity .
How can DMAC’s role in graphene exfoliation be optimized for nanomaterial applications?
Advanced Research Focus
DMAC’s surface energy (~40 mJ/m²) enables efficient graphene dispersion:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
